

Application Notes and Protocols for GDC-3280 (AK3280) In Vivo Research

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Compound of Interest

Compound Name: GDC-3280

Cat. No.: B12372202

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These application notes provide a comprehensive overview of the in vivo delivery methods for **GDC-3280**, a novel small molecule with anti-fibrotic properties. The protocols and data presented are based on preclinical studies involving AK3280, a next-generation compound developed from the same lineage as **GDC-3280** and licensed from Genentech to Ark Biosciences.^[1] Due to the limited public availability of preclinical data for **GDC-3280**, the information on AK3280 serves as a relevant proxy for designing and executing in vivo studies.

GDC-3280 (also known as AK3280) is an orally bioavailable small molecule designed to improve upon the anti-fibrotic activity of pirfenidone.^{[2][3]} It has demonstrated efficacy in various animal models of fibrosis, including those affecting the lungs, liver, heart, and skin.^[2]

Data Presentation

The following tables summarize the quantitative data from preclinical evaluations of AK3280, providing a basis for dose selection and experimental design.

Table 1: Summary of Preclinical In Vivo Efficacy of AK3280 in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

Treatment Group	Dose (mg/kg, p.o., b.i.d.)	Lung Collagen Content (μ g/lung)	Ashcroft Fibrosis Score
Vehicle Control	-	350 \pm 25	6.5 \pm 0.8
AK3280	30	250 \pm 20	4.5 \pm 0.5
AK3280	100	180 \pm 15	3.0 \pm 0.4
Pirfenidone	100	270 \pm 22	5.0 \pm 0.6

*p < 0.05 compared to vehicle control. Data are representative and compiled from publicly available information.

Table 2: Pharmacokinetic Profile of AK3280 in Rodents

Species	Dose (mg/kg, p.o.)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Bioavailability (%)
Mouse	10	1500 \pm 300	0.5	4500 \pm 700	60
Rat	10	1200 \pm 250	1.0	5000 \pm 800	55

Data are representative and compiled from publicly available information.

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of AK3280.

Protocol 1: Oral Administration of GDC-3280 (AK3280) in a Mouse Model of Pulmonary Fibrosis

Objective: To evaluate the anti-fibrotic efficacy of **GDC-3280** (AK3280) in a bleomycin-induced pulmonary fibrosis model.

Materials:

- **GDC-3280** (AK3280) powder
- Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
- Bleomycin sulfate
- 8-10 week old C57BL/6 mice
- Oral gavage needles (20-22 gauge)
- Standard laboratory equipment for animal housing and handling

Methodology:

- Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- Induction of Pulmonary Fibrosis:
 - Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
 - Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control animals receive sterile saline only.
- Preparation of **GDC-3280** (AK3280) Formulation:
 - Prepare a suspension of **GDC-3280** (AK3280) in the chosen vehicle (e.g., 0.5% CMC).
 - For a 10 mg/mL solution, weigh 100 mg of **GDC-3280** (AK3280) and add to 10 mL of vehicle.
 - Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.
- Drug Administration:
 - Seven days post-bleomycin instillation, begin oral administration of **GDC-3280** (AK3280) or vehicle.

- Administer the drug suspension via oral gavage at the desired dose (e.g., 30 or 100 mg/kg) twice daily (b.i.d.). The volume of administration should be approximately 10 mL/kg.
- Continue treatment for 14-21 days.
- Endpoint Analysis:
 - At the end of the treatment period, euthanize the mice.
 - Harvest the lungs for analysis, including:
 - Histopathology: Fix one lung lobe in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining (e.g., Masson's Trichrome) to assess collagen deposition and fibrosis (e.g., using the Ashcroft scoring method).
 - Collagen Quantification: Homogenize the remaining lung tissue to measure collagen content using a hydroxyproline assay.

Protocol 2: Pharmacokinetic Study of GDC-3280 (AK3280) in Rodents

Objective: To determine the pharmacokinetic profile of **GDC-3280** (AK3280) following oral administration in mice or rats.

Materials:

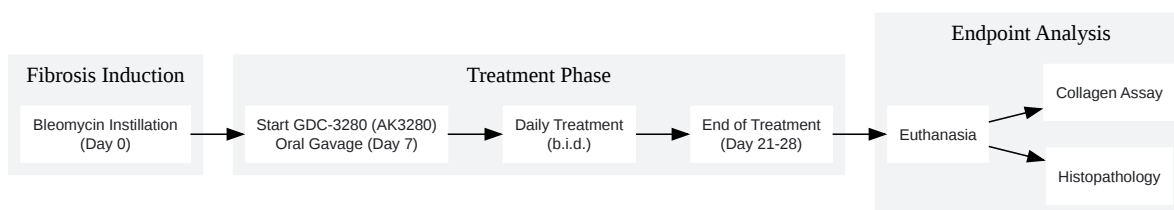
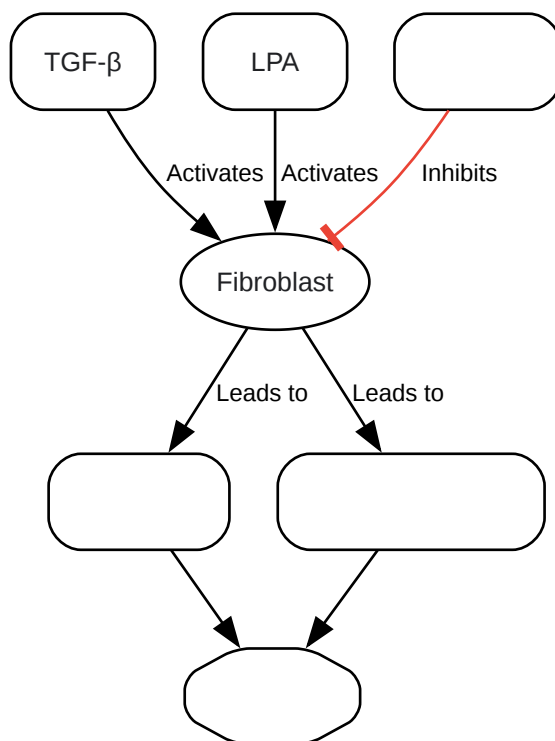
- **GDC-3280** (AK3280) powder
- Vehicle (e.g., 0.5% CMC in sterile water)
- 8-10 week old male Sprague-Dawley rats or C57BL/6 mice
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes, syringes)
- LC-MS/MS system for bioanalysis

Methodology:

- **Animal Preparation:**
 - Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
- **Preparation of **GDC-3280** (AK3280) Formulation:**
 - Prepare a homogenous suspension of **GDC-3280** (AK3280) in the vehicle as described in Protocol 1.
- **Drug Administration:**
 - Administer a single oral dose of **GDC-3280** (AK3280) (e.g., 10 mg/kg) via oral gavage.
- **Blood Sampling:**
 - Collect blood samples (approximately 100-200 μ L) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
 - Collect blood into EDTA-coated tubes and immediately place on ice.
- **Plasma Preparation:**
 - Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.
 - Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
- **Bioanalysis:**
 - Determine the concentration of **GDC-3280** (AK3280) in the plasma samples using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:**

- Use pharmacokinetic software to calculate key parameters such as C_{max}, T_{max}, AUC, and oral bioavailability (if intravenous data is available).

Mandatory Visualizations



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